molecular formula C9H9N3O B11795921 5-(4-Aminophenyl)oxazol-2-amine CAS No. 13576-58-4

5-(4-Aminophenyl)oxazol-2-amine

Cat. No.: B11795921
CAS No.: 13576-58-4
M. Wt: 175.19 g/mol
InChI Key: DMVAESBOBZKXOO-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and substituted aromatic compounds .

Scientific Research Applications

5-(4-Aminophenyl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)benzoxazol-5-amine
  • N-Aryl-5-aryloxazol-2-amine derivatives

Uniqueness

5-(4-Aminophenyl)oxazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in certain reactions and applications .

Properties

CAS No.

13576-58-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(4-aminophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)

InChI Key

DMVAESBOBZKXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)N

Origin of Product

United States

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